molecular formula C23H24N2O4S B2497275 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate CAS No. 851127-93-0

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B2497275
CAS No.: 851127-93-0
M. Wt: 424.52
InChI Key: FDLOFZCVURLFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate is a synthetically derived chemical probe of significant interest in pharmacological and chemical biology research, particularly in the study of protein kinase inhibition. The compound's core structure is based on a pyrazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding pocket of various kinases. The specific substitution pattern, including the 1,3-benzodioxole-5-carboxylate moiety, is designed to confer selectivity and potency towards specific kinase targets. Research indicates that analogous compounds containing the 4-(arylthio)pyrazole motif have demonstrated potent inhibitory activity against a range of kinases, including PIM kinases and FLT3, which are critical regulators of cell proliferation, survival, and apoptosis in cancers [https://pubs.acs.org/doi/10.1021/jm901018b]. This compound serves as a valuable tool for elucidating the complex signaling networks driven by these enzymes, enabling researchers to probe disease mechanisms in cellular and biochemical assays. Its primary research value lies in its utility as a lead compound for structure-activity relationship (SAR) studies and as a pharmacological inhibitor to validate specific kinases as therapeutic targets in oncology and other disease areas.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-14-6-9-17(10-7-14)30-20-15(2)24-25(23(3,4)5)21(20)29-22(26)16-8-11-18-19(12-16)28-13-27-18/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLOFZCVURLFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H29N5O5SC_{23}H_{29}N_{5}O_{5}S and a molecular weight of approximately 487.6 g/mol. Its structure includes a pyrazole ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Research has indicated that compounds containing pyrazole structures exhibit notable anticancer properties. For example, derivatives similar to 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl have been evaluated for their efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). These studies typically employ assays such as MTT to assess cell viability and determine the cytotoxic effects of the compound .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may interact with kinases or other targets that are crucial in signaling pathways related to tumor growth and metastasis. Molecular docking studies provide insights into the binding affinities and mechanisms of action at the molecular level .

Material Science Applications

Beyond biological applications, this compound's unique chemical structure lends itself to potential uses in material science. Its ability to form stable complexes with metals can be explored for applications in catalysis or as precursors for advanced materials.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Studies : A study demonstrated that derivatives based on similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Molecular Docking : Research utilizing molecular docking simulations has revealed strong interactions between this compound and target proteins involved in cancer pathways, suggesting its potential as a lead compound for drug development .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved yields and purity of the desired compound, making it more accessible for research purposes .

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Biological Activity Reference
Target: 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate C₂₂H₂₄N₂O₄S* 436.50 (calculated) - 2H-1,3-benzodioxole-5-carboxylate ester
- 4-(4-methylphenyl)sulfanyl
Not reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole C₁₅H₁₈N₂O₂ 266.32 - Benzo[d][1,3]dioxole
- 4,5-dihydro pyrazole (non-aromatic)
Anticonvulsant
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate C₂₄H₂₂N₂O₄S 434.51 - Phenylsulfonyl group (electron-withdrawing)
- Ethyl carboxylate
Not reported (structural study)
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate C₂₄H₂₈N₂O₂S 424.56 - 3,4-Dimethylbenzoate ester
- Identical pyrazole substituents to target compound
Not reported (screening candidate)
4-tert-butyl-3-formyl-1H-pyrazol-5-yl 4-methylbenzenesulfonate C₁₅H₁₈N₂O₄S 322.38 - Formyl group
- Tosylate ester
Intermediate in synthesis

Key Structural and Functional Insights

Ester Group Variations :

  • The target compound’s 2H-1,3-benzodioxole-5-carboxylate ester differs from the 3,4-dimethylbenzoate ester in and the ethyl carboxylate in . The benzodioxole system may enhance metabolic stability compared to simpler esters due to its fused oxygen heterocycle, which resists hydrolysis .

Sulfanyl vs. Sulfanyl groups also participate in hydrogen bonding, which could influence receptor interactions .

Biological Activity Trends: The anticonvulsant activity of the dihydro-pyrazole derivative in suggests that the pyrazole-benzodioxole combination may have CNS applications. However, the aromatic pyrazole core in the target compound (vs. the non-aromatic dihydro-pyrazole in ) could alter binding affinity. The tert-butyl group, common to all compounds, likely enhances steric bulk and metabolic stability, as seen in antitumor pyrazole derivatives .

Synthetic Approaches :

  • The target compound’s synthesis may involve cyclocondensation (as in ) followed by esterification. The sulfanyl group could be introduced via nucleophilic substitution, analogous to tosylate intermediates in .

Biological Activity

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S with a molecular weight of 396.48 g/mol. The structure features a pyrazole ring, a benzodioxole moiety, and a tert-butyl group, which are critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that compounds similar in structure to 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 86.3 μM in DPPH scavenging assays, indicating moderate antioxidant activity . Such properties suggest a potential for protecting cells from oxidative stress.

Anti-inflammatory Effects

The pyrazole derivatives have been associated with anti-inflammatory activity. Compounds containing the pyrazole structure have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity may be attributed to the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Antimicrobial Properties

Preliminary studies suggest that similar compounds exhibit antimicrobial effects against various bacterial strains. The presence of the sulfanyl group in the structure may enhance its interaction with microbial cell walls, leading to increased efficacy against pathogens.

Case Studies and Research Findings

Study Findings Reference
Study on antioxidant propertiesCompound showed moderate antioxidant activity with an IC50 of 86.3 μM
Investigation of anti-inflammatory effectsPyrazole derivatives inhibited cytokine production in vitro
Evaluation of antimicrobial activityDemonstrated effectiveness against several bacterial strains

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in the benzodioxole structure likely contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Modulation : By interacting with cellular receptors or transcription factors, it can modulate gene expression related to inflammation and oxidative stress.

Q & A

Q. What are the recommended synthetic routes for preparing 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Cyclocondensation of hydrazine derivatives with β-diketones to form the pyrazole core. For example, tert-butyl-substituted pyrazoles can be synthesized via cyclization reactions under reflux conditions using ethanol or THF as solvents .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution. The 4-methylphenyl thiol group is often introduced using a coupling agent like Lawesson’s reagent or via Mitsunobu conditions .
  • Step 3: Esterification of the benzodioxole-5-carboxylic acid moiety using DCC/DMAP-mediated coupling with the pyrazole intermediate.
    Key Validation: Monitor reaction progress using TLC and confirm final structure via 1^1H/13^{13}C NMR and HRMS .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement: Refine using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
    Example: A similar pyrazole derivative (Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) was refined to R1=0.034R_1 = 0.034, showing well-resolved tert-butyl and sulfonyl groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: 1^1H NMR (400 MHz, CDCl3_3) identifies tert-butyl (δ ~1.4 ppm), methyl groups (δ ~2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). 13^{13}C NMR confirms ester carbonyls (~165 ppm) and benzodioxole carbons .
  • FTIR: Key peaks include C=O (ester, ~1720 cm1^{-1}), C-O-C (benzodioxole, ~1250 cm1^{-1}), and S-C (thioether, ~650 cm1^{-1}) .
  • Mass Spectrometry: HRMS (ESI+) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanyl group incorporation?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group.
  • Catalysis: Use Cu(I) or Pd(0) catalysts for cross-coupling reactions, as demonstrated in triazole-thioether syntheses .
  • Temperature Control: Reactions performed at 60–80°C reduce side products (e.g., disulfide formation).
    Case Study: A triazole derivative achieved 85% yield using CuI catalysis in DMF at 70°C .

Q. How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • Scenario 1: Discrepancies in 1^1H NMR integration ratios may arise from dynamic processes (e.g., rotamers). Use variable-temperature NMR (VT-NMR) to stabilize conformers .
  • Scenario 2: Ambiguous NOESY correlations can be addressed via DFT calculations (e.g., Gaussian 09) to predict nuclear Overhauser effects .
  • Scenario 3: Disordered crystal structures require SHELXL’s PART instruction to model split positions .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or cytochrome P450. Triazole derivatives show affinity for these enzymes (binding energy < −8 kcal/mol) .
  • QSAR Modeling: Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity using MLR (multiple linear regression) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .

Q. How does the tert-butyl group influence crystallographic packing?

Methodological Answer:

  • Steric Effects: The bulky tert-butyl group disrupts π-π stacking, leading to herringbone packing motifs.
  • Hydrogen Bonding: Despite its hydrophobicity, tert-butyl can stabilize weak C−H···O interactions with ester carbonyls, as seen in similar pyrazole-carboxylates .
  • Validation: Compare packing diagrams of tert-butyl vs. methyl analogs using Mercury CSD software .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Ester groups typically hydrolyze within 24–48 hours .
  • Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS quantification. Pyrazole derivatives often show moderate clearance due to sulfanyl group oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.